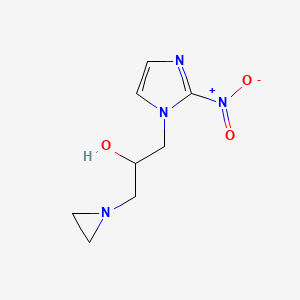
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- is a complex organic compound characterized by the presence of an imidazole ring, an ethanol group, an aziridinylmethyl group, and a nitro group
Métodos De Preparación
The synthesis of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- typically involves multi-step organic reactions. The synthetic routes may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction using an appropriate alcohol derivative.
Addition of the Aziridinylmethyl Group: The aziridinylmethyl group can be added through a nucleophilic substitution reaction involving aziridine and a suitable alkylating agent.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Análisis De Reacciones Químicas
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The aziridinylmethyl group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.
Comparación Con Compuestos Similares
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol,2-nitro-: Lacks the aziridinylmethyl group, resulting in different chemical properties and reactivity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-: Lacks the nitro group, affecting its redox behavior and biological activity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-methyl-5-nitro-: Contains an additional methyl group, influencing its steric and electronic properties.
The uniqueness of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88876-88-4 |
|---|---|
Fórmula molecular |
C8H12N4O3 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N4O3/c13-7(5-10-3-4-10)6-11-2-1-9-8(11)12(14)15/h1-2,7,13H,3-6H2 |
Clave InChI |
OEWYWFJWBZNJJG-UHFFFAOYSA-N |
SMILES |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
SMILES canónico |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
Key on ui other cas no. |
88876-88-4 |
Sinónimos |
1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol NSC 347503 NSC-347503 RSU 1069 RSU-1069 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















